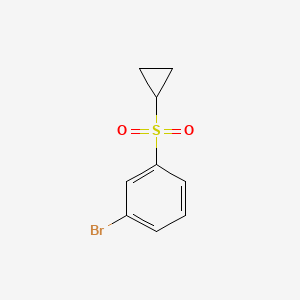

1-Bromo-3-(cyclopropylsulfonyl)benzene

Description

1-Bromo-3-(cyclopropylsulfonyl)benzene is a brominated aromatic compound featuring a cyclopropylsulfonyl substituent at the meta position relative to the bromine atom. Its molecular formula is C₉H₉BrO₂S, with a molecular weight of 277.14 g/mol. This compound is primarily utilized as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The electron-withdrawing sulfonyl group enhances the reactivity of the bromine atom in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups .

Properties

IUPAC Name |

1-bromo-3-cyclopropylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2S/c10-7-2-1-3-9(6-7)13(11,12)8-4-5-8/h1-3,6,8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHGXRQPQNGBME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(cyclopropylsulfonyl)benzene typically involves the bromination of 3-(cyclopropylsulfonyl)benzene. The bromination reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(cyclopropylsulfonyl)benzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions where the bromine atom can be replaced by other electrophiles under suitable conditions.

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the cyclopropylsulfonyl group to form sulfonic acids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the sulfonyl group to a sulfide.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Oxidation Products: Sulfonic acids and other oxidized derivatives.

Reduction Products: Sulfides and other reduced derivatives.

Scientific Research Applications

1-Bromo-3-(cyclopropylsulfonyl)benzene has several applications in scientific research, including:

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclopropylsulfonyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The bromine atom and the cyclopropylsulfonyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Bromo-3-(cyclopropylsulfonyl)benzene with other bromobenzenes containing sulfonyl, alkoxy, or fluorinated substituents. Key differences in molecular properties, reactivity, and applications are highlighted.

Sulfonyl-Substituted Bromobenzenes

Table 1: Comparison of Sulfonyl-Substituted Analogs

Key Observations:

- Methylsulfonyl derivatives exhibit stronger electron-withdrawing effects, increasing bromine's electrophilicity .

- Regioselectivity : The para-substituted analog (1-Bromo-4-(cyclopropylsulfonyl)benzene) demonstrates how substituent position influences coupling reactions, enabling access to distinct regiochemical outcomes .

Trifluoromethoxy- and Fluoro-Substituted Bromobenzenes

Table 2: Fluorinated Bromobenzenes

Key Observations:

- Electron-Withdrawing vs. Lipophilic Effects : The trifluoromethoxy group combines strong electron withdrawal with lipophilicity, enhancing bioavailability in drug candidates. This contrasts with sulfonyl groups, which may reduce membrane permeability .

- Reactivity : Fluorinated analogs are less reactive in nucleophilic substitutions compared to sulfonyl derivatives due to reduced leaving-group activation.

Thioether and Alkoxy-Substituted Bromobenzenes

Table 3: Thioether and Alkoxy Derivatives

Key Observations:

- Sulfur vs. Oxygen : Thioether-containing compounds (e.g., propylsulfanyl derivatives) exhibit lower oxidation stability compared to sulfonyl or alkoxy analogs.

- Synthetic Flexibility : Alkoxy groups (e.g., cyclopropylmethoxy) enable etherification reactions, expanding utility in fragment-based drug design .

Biological Activity

1-Bromo-3-(cyclopropylsulfonyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₉BrO₂S

- Molecular Weight : 251.14 g/mol

- CAS Number : 19433-09-1

The compound features a bromine atom and a cyclopropylsulfonyl group attached to a benzene ring, which may influence its interaction with biological targets.

The biological activity of 1-Bromo-3-(cyclopropylsulfonyl)benzene is primarily attributed to its ability to interact with specific proteins and enzymes in cells. The sulfonyl group can enhance the compound's reactivity and binding affinity to various targets, potentially leading to modulation of enzymatic activities and cellular pathways.

Antimicrobial Activity

Research indicates that compounds similar to 1-Bromo-3-(cyclopropylsulfonyl)benzene exhibit significant antimicrobial properties. The sulfonyl group may contribute to this activity by disrupting bacterial cell walls or inhibiting essential enzymes.

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases, which are crucial for programmed cell death. This effect has been observed in various cancer types, suggesting a broad spectrum of anticancer activity.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several brominated sulfonyl compounds, including 1-Bromo-3-(cyclopropylsulfonyl)benzene. The results demonstrated:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| 1-Bromo-3-(cyclopropylsulfonyl)benzene | 32 µg/mL | Staphylococcus aureus |

| Control (Penicillin) | 8 µg/mL | Staphylococcus aureus |

The compound showed moderate activity compared to standard antibiotics, indicating potential for further development as an antimicrobial agent.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that 1-Bromo-3-(cyclopropylsulfonyl)benzene significantly reduced cell viability:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 10 | Caspase activation |

These findings suggest that the compound may be a promising candidate for further investigation in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.